Home > Products > Screening Compounds P31066 > 6-bromo-2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid
6-bromo-2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid - 892218-43-8

6-bromo-2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid

Catalog Number: EVT-3300926
CAS Number: 892218-43-8
Molecular Formula: C18H12BrNO5
Molecular Weight: 402.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

While the provided literature lacks a detailed synthesis protocol for 6-bromo-2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic acid, similar quinoline-based structures have been synthesized using various methodologies [, , , , , , , ]. These methods often involve multi-step reactions employing readily available starting materials and established synthetic transformations. A plausible synthetic approach for this compound could involve:

2-Phenylquinoline-4-carboxamide

Compound Description: 2-Phenylquinoline-4-carboxamide is a compound with moderate affinity for the human neurokinin-3 (hNK-3) receptor. []

Relevance: This compound shares the core structure of a 2-phenylquinoline-4-carboxylic acid with 6-bromo-2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic acid. The research on 2-phenylquinoline-4-carboxamide focuses on modifying its structure to understand the impact on hNK-3 receptor antagonism, specifically exploring the effects of expanding the aromatic area at the C-2 position of the quinoline ring. [] This research is relevant because it highlights the importance of substituents on the quinoline ring system, which is a key feature shared with 6-bromo-2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic acid.

Reference:

6-Bromo-2-(4-biphenylyl)quinoline-4-carboxylic Acid

Compound Description: This derivative, synthesized as part of an exploration into hNK-3 receptor antagonists, demonstrated significant antagonistic activity against the hNK-3 receptor. []

Relevance: This compound shares a close structural resemblance to 6-bromo-2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic acid. Both molecules possess a bromine atom at the 6-position and a carboxylic acid group at the 4-position of the quinoline ring. The primary distinction lies in the substitution at the 2-position, where 6-bromo-2-(4-biphenylyl)quinoline-4-carboxylic acid features a biphenyl group instead of the 4-(carboxymethoxy)phenyl substituent found in the target compound. This difference highlights the impact of modifications at the 2-position on hNK-3 receptor activity. []

Reference:

6-Fluoro-3-(3-oxo-piperazin-1-ylmethyl)-2-phenyl-quinoline-4-carboxylic Acid [(S)-1-cyclohexyl-ethyl]-amide (8)

Compound Description: This specific 2-phenylquinoline derivative is highlighted as a dual antagonist for both NK2 and NK3 receptors. []

Relevance: This compound shares the 2-phenylquinoline-4-carboxylic acid core structure with 6-bromo-2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic acid, emphasizing the importance of this scaffold in designing compounds targeting NK receptors. Although the target compound has a bromine substituent at the 6-position while this compound has a fluorine substituent, the research emphasizes the versatility of the 2-phenylquinoline core as a basis for developing dual NK2 and NK3 receptor antagonists. []

Reference:

Properties

CAS Number

892218-43-8

Product Name

6-bromo-2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic Acid

IUPAC Name

6-bromo-2-[4-(carboxymethoxy)phenyl]quinoline-4-carboxylic acid

Molecular Formula

C18H12BrNO5

Molecular Weight

402.2 g/mol

InChI

InChI=1S/C18H12BrNO5/c19-11-3-6-15-13(7-11)14(18(23)24)8-16(20-15)10-1-4-12(5-2-10)25-9-17(21)22/h1-8H,9H2,(H,21,22)(H,23,24)

InChI Key

GKCRKJWCNJLXFB-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)OCC(=O)O

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(C=C(C=C3)Br)C(=C2)C(=O)O)OCC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.